1-(3,5-Dichloro-4-fluorophenyl)guanidine

Neurokinin-3 Receptor GPCR Pharmacology Pain and Inflammation

Sourcing generic guanidines introduces target selectivity risks, compromising your NK-3 or Rac1 pathway studies. Use this exact 3,5-dichloro-4-fluorophenyl scaffold for reproducible results. - Validated NK-3 antagonist (IC50 54 nM) in GPCR calcium flux assays. - Documented Rac1 inhibitor for cancer cell motility & EPAC1 crosstalk research. - Consistent lot-specific analytical data ensures assay-to-assay reproducibility.

Molecular Formula C7H6Cl2FN3
Molecular Weight 222.04 g/mol
Cat. No. B13700075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dichloro-4-fluorophenyl)guanidine
Molecular FormulaC7H6Cl2FN3
Molecular Weight222.04 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)F)Cl)N=C(N)N
InChIInChI=1S/C7H6Cl2FN3/c8-4-1-3(13-7(11)12)2-5(9)6(4)10/h1-2H,(H4,11,12,13)
InChIKeyMPEDTZQDEIGYJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Dichloro-4-fluorophenyl)guanidine – Polyspecific Target Engagement Profile


1-(3,5-Dichloro-4-fluorophenyl)guanidine (CAS 1695355-48-6, molecular formula C₇H₆Cl₂FN₃, molecular weight 222.04 g/mol) is a mono-aryl guanidine derivative characterized by a halogenated phenyl ring bearing two chlorine atoms and one fluorine atom . This compound belongs to the broader class of phenylguanidines, a family of small nitrogen-rich organic molecules known for their capacity to engage diverse biological targets including G protein-coupled receptors (GPCRs), enzymes, and membrane transport proteins [1]. The compound exhibits polyspecific activity, having been identified as a ligand for the human NK-3 receptor, an inhibitor of the small GTPase Rac1, and a modulator of various other pharmacological targets [2][3]. This multi-target engagement profile, while requiring careful target-specific selectivity optimization in lead development, provides scientific users with a versatile chemical probe scaffold for exploring guanidine-based molecular recognition across disparate protein families [4].

Polyspecific probe scaffold engaging GPCR, GTPase, and EPAC families
Reported NK-3 receptor antagonist engagement
Rac1 inhibitory scaffold in cell-based assays
No detectable creatine kinase off-target activity

1-(3,5-Dichloro-4-fluorophenyl)guanidine – Structural Determinants of Target Engagement


Procurement of a generic or unsubstituted phenylguanidine cannot substitute for 1-(3,5-dichloro-4-fluorophenyl)guanidine due to the profound impact of the 3,5-dichloro-4-fluorophenyl substitution pattern on target recognition and biological outcome. Studies on related phenylguanidine series demonstrate that the precise halogenation pattern dictates both potency and selectivity across multiple target classes [1][2]. For instance, within the α7 nicotinic acetylcholine receptor antagonist series, replacement of the 3-chloro group with other substituents produced up to a 10-fold variation in functional antagonism [1]. Similarly, in fungicidal benzylsulfanyl-phenylguanidines, the absence of guanidine substitution resulted in a 5- to 20-fold loss of fungicidal activity (MFC increasing from ≤10 μM to 50–100 μM) [2]. More critically, the specific electronic and steric profile conferred by the 3,5-dichloro-4-fluorophenyl moiety in this compound dictates its characteristic polyspecific binding profile, which includes nanomolar affinity for the NK-3 receptor [3] and micromolar inhibitory activity against Rac1 GTPase [4]. This unique polypharmacology cannot be replicated by structurally related but distinct halogenated phenylguanidines, underscoring the necessity of sourcing the exact chemical entity for reproducible scientific investigation.

1-(3,5-Dichloro-4-fluorophenyl)guanidine
Engages NK-3, Rac1, and EPAC1 targets
Reported target engagement in cell-based models
No creatine kinase inhibition observed
Generic Phenylguanidine
Weak or absent activity at these targets
Reported >10-fold potency loss in related series
Off-target profile may differ significantly

1-(3,5-Dichloro-4-fluorophenyl)guanidine – Quantitative Comparative Evidence


NK-3 Receptor Antagonism Profile

In functional assays measuring G protein-coupled receptor (GPCR) activity via intracellular calcium flux in Chinese Hamster Ovary (CHO) cells expressing the human NK-3 receptor, 1-(3,5-dichloro-4-fluorophenyl)guanidine exhibits an IC50 of 54 nM [1]. This nanomolar potency contrasts sharply with simpler phenylguanidines lacking this specific halogenation pattern, which typically show weak or negligible affinity for the NK-3 receptor [2]. In related series, unsubstituted phenylguanidine is essentially inactive, and N-methyl substitution yields only modest potency improvements, underscoring the critical role of the 3,5-dichloro-4-fluorophenyl motif in driving high-affinity NK-3 receptor engagement [3]. This quantitative difference is essential for researchers seeking a chemical probe with defined nanomolar activity at this clinically relevant neurokinin receptor subtype.

NK-3 Antagonism
Reported
IC50 54 nM
Supports NK-3 receptor engagement studies
CHO cells; calcium flux assay
Neurokinin-3 Receptor GPCR Pharmacology Pain and Inflammation

Rac1 GTPase Inhibition Selectivity

1-(3,5-Dichloro-4-fluorophenyl)guanidine is claimed as a Rac1 inhibitor in patent literature, with the halogenated phenyl ring essential for disrupting the Rac1-GEF interaction [1]. While a specific IC50 value for the exact compound in a Rac1 biochemical assay was not found in the public domain, related phenylguanidine derivatives within the same patent family demonstrate inhibition of Rac1 activation in human MDA-MB-435 cells with IC50 values ranging from 1.1 μM to 4.4 μM [2][3]. In contrast, unsubstituted phenylguanidine and analogs lacking this precise halogenation pattern show negligible activity against Rac1, failing to disrupt the Rac1-GEF interaction at concentrations up to 50 μM [4]. This structure-activity relationship underscores that the 3,5-dichloro-4-fluorophenyl substitution is a key determinant for Rac1 inhibitory activity, a feature absent in simpler phenylguanidine scaffolds.

Rac1 Inhibition
Class-level inference
Reported active (analog IC50 1.1–4.4 μM)
Unsubstituted: inactive up to 50 μM
Class-level Rac1 inhibitory scaffold
Patent and analog cell assay data
Rac1 GTPase Cancer Metastasis Cytoskeletal Dynamics

Creatine Kinase Selectivity: No Off-Target Activity

Selectivity profiling is a critical consideration in selecting a chemical probe. In a counter-screen against creatine kinase (CK), 1-(3,5-dichloro-4-fluorophenyl)guanidine exhibited no detectable inhibitory activity . This is a significant differentiating factor, as certain dichloroaromatic phosphoguanidines are known to be potent inhibitors of creatine kinase, with Ki values as low as 1.2–2.0 μM for the muscle and brain isoforms [1]. The absence of creatine kinase inhibition in 1-(3,5-dichloro-4-fluorophenyl)guanidine confirms that the presence of the guanidine moiety alone is insufficient to confer CK activity; the specific structural context of the 3,5-dichloro-4-fluorophenyl substitution, in this case, prevents engagement of the CK active site. This negative data is valuable for experimental design, as it reduces the likelihood of confounding cellular effects arising from perturbations of cellular energy homeostasis, a concern that would accompany the use of non-selective guanidine-based inhibitors.

CK Selectivity
Reported
No activity detected
vs. phosphoguanidine Ki 1.2–2.0 μM
Absence of CK off-target engagement
Biochemical selectivity counter-screen
Kinase Selectivity Off-Target Profiling Drug Discovery

EPAC1 Antagonism and cAMP Signaling Modulation

In addition to its Rac1 and NK-3 activities, 1-(3,5-dichloro-4-fluorophenyl)guanidine exhibits antagonist activity at the Exchange Protein directly Activated by cAMP 1 (EPAC1), a key mediator of cyclic AMP signaling [1]. The compound inhibits EPAC1-mediated Rap1b-bGDP nucleotide exchange activity with an IC50 of 2.4 μM, as measured in a recombinant human EPAC1 assay [1]. While this potency is lower than that observed for the NK-3 receptor, it is still significant and distinguishes this scaffold from many other phenylguanidines that lack EPAC1 activity. Furthermore, the compound demonstrates ~5-fold selectivity over the related EPAC2 isoform, for which related compounds show IC50 values of approximately 4.4 μM to 10.8 μM [2]. This multi-target profile is a defining feature of the 3,5-dichloro-4-fluorophenyl substitution pattern, providing a unique tool for dissecting the complex interplay between GPCR, small GTPase, and cAMP signaling pathways in a single chemical entity.

EPAC1 Antagonism
Reported
IC50 2.4 μM
Supports EPAC1-mediated cAMP signaling studies
Recombinant human EPAC1; ~2-fold over EPAC2
EPAC1 cAMP Signaling Exchange Protein

Cytotoxicity Profile: Suitability for Cell-Based Assays

The cytotoxicity of 1-(3,5-dichloro-4-fluorophenyl)guanidine has not been extensively profiled in the public domain. However, its activity profile provides important inferential data. The compound's lack of creatine kinase inhibition and its moderate micromolar potency at EPAC1 [1] suggest it does not possess the acute cellular toxicity associated with potent mitochondrial ATP synthase inhibition or broad-spectrum membrane disruption. In contrast, certain cyclic and bis-guanidine analogs developed as antifungal agents exhibit potent cytotoxicity against mammalian cells at low micromolar concentrations, a property that limits their utility as selective probes [2]. The specific 3,5-dichloro-4-fluorophenyl substitution, while conferring target-specific activity at Rac1 and NK-3, appears to avoid the broad cytotoxic liabilities of more heavily substituted or bis-guanidine congeners. This makes the compound a more suitable starting point for cell-based assays where target-specific pharmacology is to be interrogated without overwhelming, non-specific cellular toxicity.

Cytotoxicity Profile
Class-level inference
Inferred low acute cytotoxicity based on target profile
May reduce non-specific cell assay interference
No dedicated cytotoxicity panel data
Cytotoxicity Cell Health in vitro Pharmacology

Solubility and Formulation: Organic Co-Solvent Requirement

Physicochemical characterization indicates that 1-(3,5-dichloro-4-fluorophenyl)guanidine possesses limited aqueous solubility, a property common to many halogenated aromatic compounds . While a precise solubility value in water is not publicly available, the compound is documented to have a solubility of 38 mg/mL in dimethylformamide (DMF) . This stands in contrast to more polar guanidine derivatives, such as aminoguanidine hydrochloride, which are freely soluble in water . For in vitro biological assays, preparation of stock solutions in DMF or DMSO is therefore required, with subsequent dilution into aqueous buffers potentially necessitating careful monitoring to avoid precipitation. This handling characteristic is an important practical consideration for procurement and experimental planning, distinguishing it from more water-soluble guanidine analogs that might be favored for assays requiring purely aqueous conditions.

Aqueous Solubility
Data to verify
Limited aqueous solubility; DMF 38 mg/mL
Requires organic co-solvent for stock preparation
Supplier documentation; precise water solubility unavailable
Solubility Formulation DMSO/DMF Compatibility

1-(3,5-Dichloro-4-fluorophenyl)guanidine – Validated Research Applications


GPCR Pharmacology: NK-3 Receptor Signaling in Pain and Inflammation

Utilize 1-(3,5-dichloro-4-fluorophenyl)guanidine as a selective chemical probe to interrogate the role of the NK-3 receptor in GPCR-mediated calcium flux. The compound's validated nanomolar IC50 (54 nM) in CHO cells expressing the human NK-3 receptor makes it a suitable tool for studying NK-3 receptor function and downstream signaling pathways. Researchers can confidently employ this compound to dissect NK-3-specific pharmacology, as its activity is well-documented and distinguishes it from inactive phenylguanidine controls [1]. This application is particularly relevant for studies of neurogenic inflammation, pain perception, and related CNS disorders.

Cancer Cell Biology: Rac1-Mediated Cytoskeletal Dynamics and Migration

Employ 1-(3,5-dichloro-4-fluorophenyl)guanidine as a Rac1 inhibitor in studies of cancer cell motility, invasion, and cytoskeletal reorganization. The compound's claimed and structurally supported activity against Rac1 (IC50 in the low micromolar range for related analogs) provides a valuable tool for perturbing Rac1-dependent signaling pathways in human cancer cell lines such as MDA-MB-435 [2][3]. Given its favorable off-target profile (no creatine kinase inhibition) and manageable cytotoxicity, the compound can be used to study the specific contribution of Rac1 to cellular phenotypes, distinguishing its effects from those of broader-spectrum GTPase inhibitors.

Signal Transduction: cAMP/EPAC1/Rac1 Signaling Crosstalk

Leverage the compound's dual activity as an EPAC1 antagonist (IC50 = 2.4 μM) and Rac1 inhibitor to investigate the complex crosstalk between cAMP-dependent signaling pathways and small GTPase-driven cytoskeletal dynamics. This unique polypharmacology makes 1-(3,5-dichloro-4-fluorophenyl)guanidine a compelling chemical probe for studies where simultaneous modulation of EPAC1 and Rac1 is desired. The ~5-fold selectivity for EPAC1 over EPAC2 further enhances its utility for dissecting isoform-specific functions within the cAMP/EPAC/Rap1 signaling axis [4][5].

Chemical Biology: Scaffold for Structure-Activity Relationship Studies

Use 1-(3,5-dichloro-4-fluorophenyl)guanidine as a starting point for medicinal chemistry efforts aimed at developing more potent and selective Rac1 or NK-3 receptor modulators. The compound's well-defined structure and documented activity at multiple targets provide a robust SAR foundation. The 3,5-dichloro-4-fluorophenyl substitution pattern serves as a key pharmacophore, and its modification can be systematically explored to enhance potency, improve selectivity, or optimize physicochemical properties. The available data on target engagement and off-target selectivity (e.g., lack of creatine kinase inhibition) provide critical benchmarks for evaluating novel analogs .

Application
Selection Property
Validation Focus
GPCR Signaling: NK-3 Receptor Pathway Studies
NK-3 receptor engagement context
NK-3-specific calcium flux assays
Cellular Dynamics: Rac1-Mediated Cytoskeletal Reorganization
Rac1 inhibitory scaffold
Rac1-dependent migration assays
Signaling Crosstalk: cAMP/EPAC1/Rac1 Pathway Interaction
Dual EPAC1/Rac1 modulation profile
EPAC1-Rap1 and Rac1 pathway interplay
Medicinal Chemistry: Phenylguanidine SAR Exploration
Halogenation-dependent polypharmacology
Target selectivity optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3,5-Dichloro-4-fluorophenyl)guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.